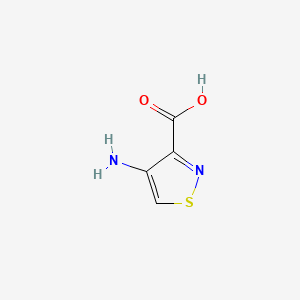

4-Aminoisothiazole-3-carboxylic acid

Overview

Description

4-Aminoisothiazole-3-carboxylic acid is a heterocyclic organic compound characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoisothiazole-3-carboxylic acid typically involves the cyclization of thioamides with α-halocarboxylic acids under acidic or basic conditions. One common method is the reaction of thiourea with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds through the formation of an intermediate thiazole ring, followed by amination to introduce the amino group at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Hydrolysis of Precursors

The carboxylic acid group is often introduced via hydrolysis of ester or nitrile precursors:

Nitrile Hydrolysis

Ester Hydrolysis

| Precursor | Conditions | Yield | Source |

|---|---|---|---|

| Ethyl 3-methylisothiazole-4-carboxylate | NaOH in THF/MeOH/H₂O (2:1:1) at 40°C for 16 h | 79% | |

| Acidification with HCl precipitates the product efficiently. |

Acylation and Amide Formation

The amino group participates in nucleophilic acylation reactions:

Amide Coupling

Salt Formation

The carboxylic acid forms stable salts with metal cations:

| Salt Type | Conditions | Yield | Source |

|---|---|---|---|

| Calcium salt | Reaction with NaOH and CaCl₂ in H₂O/EtOH at RT | 2 g | |

| The calcium salt precipitates readily and exhibits high thermal stability (decomposition >300°C). |

Electrophilic Substitution

The thiazole ring undergoes iodination under directed metallation:

Oxidation and Functionalization

Chromium-based oxidation protocols modify the thiazole ring:

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| 3-Methylisothiazole | CrO₃ in H₂SO₄ at 0°C → RT for 16 h | 23% | |

| While yields are moderate, this method provides access to ring-oxidized analogs. |

Biological Interactions

The amino group engages in hydrogen bonding with biological targets:

-

Antimicrobial Activity : Interference with bacterial metabolic pathways via thiazole ring π-stacking and amino group interactions.

-

Enzyme Inhibition : Potential modulation of cysteine proteases through nucleophilic attack at the amino group .

Key Reaction Mechanisms

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-AITCA and its derivatives in targeting cancer cells. For instance, a series of 2-aminothiazole-4-carboxamide derivatives, which are structurally related to 4-AITCA, have been shown to enhance the readthrough of premature termination codons (PTCs) in genes associated with various cancers. This mechanism is particularly relevant for treating genetic diseases caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy . The compounds were found to significantly increase the efficiency of PTC readthrough when combined with aminoglycosides like G418, suggesting their utility as therapeutic agents in gene therapy strategies.

Antimicrobial Properties

4-AITCA has also been investigated for its antimicrobial properties. Research indicates that isothiazole derivatives exhibit inhibitory activity against a range of pathogens, including bacteria and fungi. For example, certain derivatives have shown promising results against resistant strains of bacteria, making them candidates for developing new antibiotics .

Agricultural Applications

Pesticide Development

The unique properties of 4-AITCA make it a valuable compound in the synthesis of agrochemicals. Isothiazole derivatives have been explored as potential fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant metabolism and pathogen growth. Studies have demonstrated that these compounds can effectively control plant diseases caused by various fungal pathogens .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, 4-AITCA has been utilized in the development of advanced chromatographic methods for detecting and quantifying various substances. Its derivatives are employed as standard references in high-performance liquid chromatography (HPLC) due to their stable chemical properties and well-defined structures . Additionally, innovative extraction techniques involving 4-AITCA have been developed for isolating target compounds from complex biological matrices, enhancing the sensitivity and selectivity of analytical assays.

Case Study 1: Anticancer Research

A study published in Nature Communications explored the use of 2-aminothiazole-4-carboxamide derivatives in enhancing PTC readthrough in cancer cells. The results indicated that specific modifications to the 4-AITCA structure significantly improved therapeutic efficacy while reducing cytotoxicity compared to traditional aminoglycosides .

Case Study 2: Agricultural Application

In agricultural research, a series of isothiazole-based fungicides were tested for their effectiveness against Botrytis cinerea, a common plant pathogen. The study found that compounds derived from 4-AITCA exhibited significant antifungal activity, leading to their consideration as viable alternatives to existing chemical fungicides .

Mechanism of Action

4-Aminoisothiazole-3-carboxylic acid is similar to other thiazole derivatives, such as 2-aminothiazole and 5-aminothiazole. its unique structure, particularly the presence of the amino group at the 4-position, distinguishes it from these compounds. This structural difference can result in variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

2-Aminothiazole

5-Aminothiazole

2-Methylthiazole

4-Methylthiazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-Aminoisothiazole-3-carboxylic acid (AITCA) is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

AITCA is characterized by its isothiazole ring, which contributes to its biological activity. The presence of the amino and carboxylic acid functional groups enhances its interactions with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of AITCA and its derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of AITCA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| AITCA | Staphylococcus aureus | 50 |

| AITCA | Escherichia coli | 100 |

| Derivative 1 | Bacillus subtilis | 75 |

| Derivative 2 | Pseudomonas aeruginosa | 200 |

Research indicates that modifications to the AITCA structure can enhance its antibacterial properties. For instance, the introduction of different substituents on the isothiazole ring has been shown to improve potency against resistant strains .

Antiviral Activity

Recent studies have explored the antiviral potential of AITCA. It has been found to exhibit activity against various viral strains, particularly those responsible for respiratory infections.

Case Study: Antiviral Efficacy Against Influenza

In a controlled study, AITCA demonstrated significant antiviral activity against the H1N1 influenza virus. The compound was administered in vitro and showed a reduction in viral load by up to 70% at concentrations of 10-50 μM. This efficacy was comparable to standard antiviral agents such as oseltamivir .

Anticancer Properties

AITCA has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Table 2: Anticancer Activity of AITCA

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung cancer) | 30 |

| HeLa (Cervical cancer) | 25 |

| MCF-7 (Breast cancer) | 40 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

Structure-Activity Relationship (SAR)

Understanding the SAR of AITCA is crucial for developing more potent derivatives. Research indicates that the carboxylic acid moiety is essential for maintaining biological activity. Variations in substituents on the thiazole ring can lead to significant changes in potency and selectivity against various biological targets .

Q & A

Q. What are the standard synthetic protocols for 4-Aminoisothiazole-3-carboxylic acid, and how can intermediates be optimized?

Basic

The synthesis typically involves multi-step strategies starting from the isothiazole core. A common approach begins with this compound amide (132), which reacts with aryl isothiocyanates to form hydrazide intermediates. Subsequent cyclization using reagents like N,N'-dicyclohexylcarbodiimide (DCC) yields bioactive heterocycles such as 1,2,4-oxadiazoles . Optimization of intermediates includes adjusting reaction times (e.g., 6–15 hours for coupling steps) and using activating agents like EDCI/HOBT to improve yields (e.g., 58–76%) .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

Basic

Purity (>98%) is confirmed via HPLC or TLC, while structural characterization relies on:

- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad ~12 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 180.61 for the hydrochloride salt) should match theoretical values .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with the formula (e.g., C₄H₅ClN₂O₂S for the hydrochloride salt) .

Q. What methodological variations explain discrepancies in reported biological activities of isothiazole derivatives?

Advanced

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antimitogenic activity by promoting microtubule depolymerization, while bulky groups reduce bioavailability .

- Synthetic conditions : Longer reaction times (e.g., 8 hours vs. 1 hour for Boc deprotection) may lead to side products affecting activity .

- Assay variability : Differences in cell lines (e.g., cancer vs. non-cancer models) or concentration ranges (µM vs. nM) can alter results. Cross-validate using standardized protocols (e.g., MTT assays) .

Q. How can the carboxylic acid moiety of this compound be functionalized for targeted drug design?

Advanced

The carboxylic acid group is versatile for derivatization:

- Amide formation : React with amines (e.g., octadecylamine) using EDCI/HOBT to improve lipophilicity for membrane penetration .

- Esterification : Convert to ethyl esters for prodrug strategies, enhancing oral bioavailability .

- Metal coordination : Chelate with transition metals (e.g., Cu²⁺) to explore antimicrobial or anticancer properties .

Q. What are the critical storage conditions to maintain the stability of this compound?

Basic

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Humidity : Use desiccants to avoid hydrolysis of the carboxylic acid group.

- Light sensitivity : Protect from UV exposure by using amber glass vials .

Q. How can researchers resolve contradictions in the reactivity of this compound under varying pH conditions?

Advanced

- pH-dependent tautomerism : The isothiazole ring may adopt different tautomeric forms (e.g., thione vs. thiol) in acidic (pH < 4) or basic (pH > 10) conditions, altering reactivity. Characterize via UV-Vis spectroscopy .

- Buffer selection : Use phosphate buffers (pH 7.4) for physiological studies to mimic in vivo conditions. For synthetic reactions, optimize pH using acetic acid (pH 3–5) to stabilize intermediates .

Q. What computational tools are recommended for predicting the bioactivity of this compound derivatives?

Advanced

- Molecular docking : Use AutoDock Vina to model interactions with targets like tubulin (PDB ID: 1SA0) .

- QSAR models : Correlate substituent parameters (e.g., Hammett σ) with IC₅₀ values to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity early in design .

Q. How does the presence of amino and carboxylic acid groups influence the compound’s solubility and crystallinity?

Basic

- Solubility : The zwitterionic form (at pH 6–8) enhances water solubility, while the neutral form dominates in organic solvents (e.g., DMSO) .

- Crystallinity : Hydrogen bonding between –NH₂ and –COOH groups promotes crystal lattice formation. Recrystallize from ethanol/water (7:3 v/v) for X-ray-quality crystals .

Properties

IUPAC Name |

4-amino-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-2-1-9-6-3(2)4(7)8/h1H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPHJQAXNPHVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337414 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462067-90-9 | |

| Record name | 4-Aminoisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.